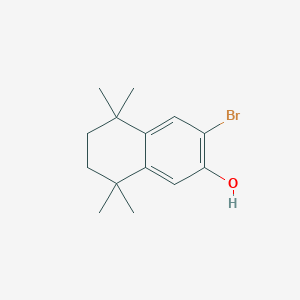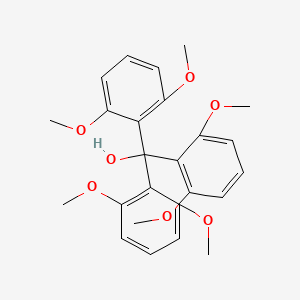
Tris(2,6-dimethoxyphenyl)methanol
概要
説明
Tris(2,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C25H28O7. It is characterized by the presence of three 2,6-dimethoxyphenyl groups attached to a central methanol moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,6-dimethoxyphenyl)methanol typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,6-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions: Tris(2,6-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Substitution: It reacts with primary amines to form permanently charged adducts, which are useful in analytical chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: The reaction with primary amines typically occurs under mild conditions, often in the presence of a catalyst or under acidic conditions.
Major Products:
Oxidation: Tris(2,6-dimethoxyphenyl)methyl carbenium ion.
Substitution: Adducts with primary amines, which are useful in mass spectrometry.
科学的研究の応用
Tris(2,6-dimethoxyphenyl)methanol has several applications in scientific research:
Analytical Chemistry: It is used as a derivatization agent for the analysis of primary amines by MALDI mass spectrometry.
Biology and Medicine: The compound’s derivatives are used in the study of biologically active compounds and therapeutic agents.
Industrial Applications: It is employed in the synthesis of cationic π-conjugated dyes, which have applications in materials science and photonics.
作用機序
The primary mechanism of action for Tris(2,6-dimethoxyphenyl)methanol involves its ability to form stable cationic species. When oxidized, it forms the Tris(2,6-dimethoxyphenyl)methyl carbenium ion, which acts as an electrophile and can participate in various chemical reactions. This cationic species is particularly useful in mass spectrometry for the analysis of low-molecular-weight compounds .
類似化合物との比較
Tris(2,4-dimethoxyphenyl)methanol: Similar in structure but with methoxy groups at the 2 and 4 positions instead of 2 and 6.
Tris(2,6-dimethoxyphenyl)phosphine: Contains a phosphine group instead of a methanol moiety.
Uniqueness: Tris(2,6-dimethoxyphenyl)methanol is unique due to its ability to form stable cationic species, which are highly useful in analytical applications such as mass spectrometry. Its specific substitution pattern (2,6-dimethoxy) also imparts distinct chemical properties compared to its analogs .
特性
IUPAC Name |
tris(2,6-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-27-16-10-7-11-17(28-2)22(16)25(26,23-18(29-3)12-8-13-19(23)30-4)24-20(31-5)14-9-15-21(24)32-6/h7-15,26H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMAVIFDLNOJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)(C3=C(C=CC=C3OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


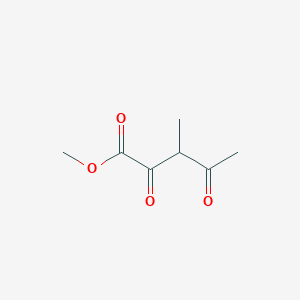
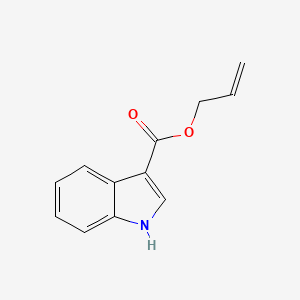
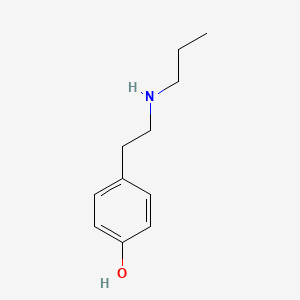
![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)
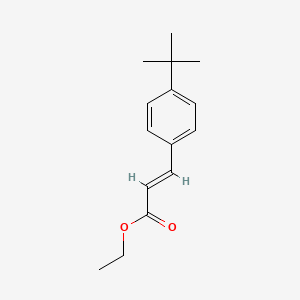
![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)

![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID](/img/structure/B3180406.png)
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)
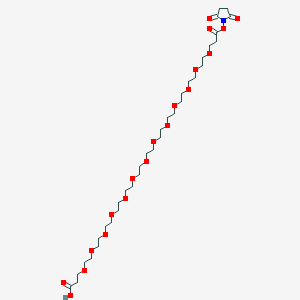
![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)


